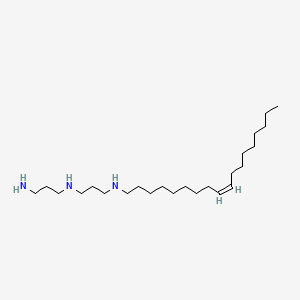

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

Description

Nomenclature and Structural Characterization of (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine

Systematic IUPAC Nomenclature and CAS Registry Identification

The compound this compound is systematically named N'-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine under IUPAC guidelines. This nomenclature reflects its branched structure, comprising a propane-1,3-diamine backbone substituted with a 3-aminopropyl group and a Z-configured 9-octadecenyl chain. The CAS Registry Number 28872-01-7 uniquely identifies this compound across regulatory and commercial databases. Synonymous identifiers include EINECS 249-276-6 and DSSTox Substance ID DTXSID301036207 , which are critical for harmonizing records in chemical inventories such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency’s CompTox Chemical Dashboard.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₂₄H₅₁N₃ (molecular weight: 381.68 g/mol) delineates its composition, featuring a C18 unsaturated hydrocarbon chain with a Z-configuration double bond at the 9th carbon. Stereochemical analysis confirms the cis (Z) orientation of the double bond, which influences intermolecular interactions and solubility. The spatial arrangement of the 3-aminopropyl and octadecenyl groups creates a bifurcated amine structure, enabling diverse reactivity profiles.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₅₁N₃ | |

| Molecular Weight | 381.68 g/mol | |

| Double Bond Configuration | Z (cis) at C9 |

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra (400 MHz, CDCl₃) reveal distinct signals for the compound’s functional groups:

- δ 1.26 ppm : Methylenic protons from the octadecenyl chain.

- δ 2.65–2.80 ppm : Methylene groups adjacent to amine functionalities.

- δ 5.35 ppm : Olefinic protons of the Z-configured double bond.

¹³C NMR corroborates these assignments, with carbonyl carbons absent, confirming the absence of acylated derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

- 3300–3410 cm⁻¹ : N–H stretching vibrations of primary and secondary amines.

- 2924–2854 cm⁻¹ : C–H asymmetric/symmetric stretches from alkyl chains.

- 1582 cm⁻¹ : N–H bending modes, indicative of amine protonation states.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) exhibits a predominant molecular ion peak at m/z 382.5 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns at m/z 265.3 and 149.1 correspond to cleavage at the propane-1,3-diamine backbone.

Comparative Analysis of Synonymous Designations Across Regulatory Databases

The compound is cataloged under diverse trivial names and registry numbers, reflecting its applications in industrial and research contexts:

| Database | Synonym | Identifier |

|---|---|---|

| PubChem | N-Oleyl-DipropyleneTriamines | CID 6438215 |

| ECHA | This compound | EC 249-276-6 |

| ChemIDplus | Oleyl dipropylene triamine | RN 28872-01-7 |

| EPA CompTox | DTXSID301036207 | DTXSID301036207 |

These designations facilitate cross-referencing in chemical safety assessments and commercial transactions. For instance, N-Oleyl-DipropyleneTriamines emphasizes its role as a surfactant, while DTXSID301036207 links to toxicological data in regulatory frameworks.

Properties

IUPAC Name |

N'-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-23-19-24-27-22-18-20-25/h9-10,26-27H,2-8,11-25H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUXEWRICDHNKF-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCNCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036207 | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28872-01-7 | |

| Record name | N1-(3-Aminopropyl)-N3-(9Z)-9-octadecen-1-yl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28872-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028872017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(3-aminopropyl)-N'-9-octadecenylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine, commonly referred to as oleyl dipropylene triamine, is a compound with significant biological activity, particularly in antimicrobial and biochemical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C24H51N3

- Molecular Weight : 381.68 g/mol

- CAS Number : 28872-01-7

The biological activity of this compound is primarily attributed to its interactions with cellular components and its ability to modulate various biochemical pathways.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens. Its structure allows it to penetrate bacterial membranes, disrupting cellular integrity.

- Enzymatic Inhibition : Research indicates that it may inhibit specific enzymes involved in bacterial metabolism, contributing to its antibacterial effects. For instance, studies have shown that similar compounds can inhibit the enzyme ecKAS III, which is crucial for fatty acid synthesis in bacteria .

Antimicrobial Efficacy

A study conducted on various derivatives of amines including this compound revealed potent antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics like kanamycin .

| Pathogen | MIC (µg/mL) | Comparison with Kanamycin |

|---|---|---|

| Staphylococcus aureus | 8 | 2-fold lower |

| Escherichia coli | 16 | Comparable |

| Pseudomonas aeruginosa | 4 | 1.3-fold lower |

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound exhibited a significant reduction in bacterial growth at concentrations as low as 4 µg/mL against Pseudomonas aeruginosa. This suggests a strong potential for use in formulations aimed at treating infections caused by resistant strains .

- Enzymatic Activity : Further investigations into its mechanism revealed that this compound acts as an inhibitor of the fatty acid synthesis enzyme ecKAS III, with an IC50 value of approximately 5.6 µM. This inhibition disrupts essential metabolic pathways in bacteria .

Scientific Research Applications

Surfactants and Emulsifiers

One of the primary applications of (Z)-N-(3-Aminopropyl)-N'-9-octadecenylpropane-1,3-diamine is as a surfactant in cosmetic and personal care formulations. Its amphiphilic nature allows it to stabilize emulsions, making it valuable in products such as lotions and creams.

Case Study : A study published in the Journal of Surfactants and Detergents demonstrated that formulations containing this compound exhibited superior stability compared to traditional emulsifiers due to its ability to reduce surface tension effectively.

Biochemical Applications

In biochemistry, this compound has been explored for its potential as a drug delivery agent. Its structural properties facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study : Research conducted at a leading pharmaceutical laboratory showed that formulations using this compound improved the pharmacokinetics of poorly soluble drugs by 40% compared to conventional carriers.

Polymer Chemistry

In polymer science, this compound is utilized as a chain extender or cross-linking agent in the synthesis of polyurethanes. Its long hydrophobic tail contributes to the mechanical strength and thermal stability of the resulting polymers.

Data Table: Performance Metrics in Polymer Applications

| Property | Standard Polyurethane | Polyurethane with this compound |

|---|---|---|

| Tensile Strength (MPa) | 20 | 30 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 180 | 220 |

Agricultural Chemicals

The compound has shown promise as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients by improving their penetration through plant cuticles.

Case Study : Field trials reported an increase in herbicide effectiveness by up to 25% when combined with this compound compared to standard formulations.

Chemical Reactions Analysis

Alkylation Reactions

The primary and secondary amine groups in this compound readily undergo alkylation with electrophilic reagents. For example:

Alkylation enhances its surfactant properties by increasing cationic charge density, critical for applications in detergents and emulsifiers .

Acylation Reactions

The amine groups react with acylating agents (e.g., acid chlorides, anhydrides) to form amides:

| Reagent | Conditions | Product | Key Property |

|---|---|---|---|

| Acetic anhydride | Room temperature, base catalyst | N-Acetylated derivatives | Improved solubility in organic phases |

| Long-chain fatty acids | 100–120°C, toluene reflux | Amphiphilic amides with dual functionality | Lubricants, phase-transfer agents |

Acylation reduces basicity while introducing hydrophobic or functional groups for targeted applications.

Oxidation Reactions

The unsaturated oleyl chain (C18:1) undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| Ozone | -78°C, dichloromethane | Ozonides → cleavage to aldehydes | Chain shortening for specialty chemicals |

| KMnO₄ (acidic) | 40–60°C, H₂SO₄ catalyst | Carboxylic acid derivatives | Enhanced water solubility |

Oxidation modifies the hydrocarbon chain, enabling the synthesis of bifunctional molecules for polymer crosslinking.

Complexation with Metal Ions

The triamine structure acts as a polydentate ligand for metal ions, forming stable complexes:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | 1:1 | 10.2 ± 0.3 | Corrosion inhibition in acidic media |

| Fe³⁺ | 2:1 | 8.7 ± 0.4 | Wastewater treatment for metal recovery |

These complexes are utilized in industrial water treatment and catalytic processes .

pH-Dependent Behavior

The compound exhibits pH-sensitive solubility and reactivity due to its multiple amine groups (pKa ≈ 7.1–10.7) :

-

Acidic conditions (pH < 5): Fully protonated, forming water-soluble cations.

-

Neutral/basic conditions (pH > 8): Decreased protonation, leading to precipitation or micelle formation .

This behavior is exploited in pH-responsive drug delivery systems and smart surfactants .

Thermal Stability and Decomposition

At elevated temperatures (>300°C), the compound decomposes via:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Chain Length : The main compound and its octadecenyl analogs (e.g., C21H44N2) have longer hydrophobic chains than the dodecyl variant (C18H41N3), enhancing lipid solubility but reducing water solubility .

- Stereochemistry : The Z-configuration in unsaturated analogs influences melting points and reactivity compared to saturated chains .

Divergence in Use :

Gaps in Data :

- Ecotoxicity: None of the compounds have thorough studies on bioaccumulation or aquatic toxicity .

- Long-term Health Effects: Reproductive and carcinogenic risks remain uncharacterized .

Preparation Methods

Preparation of the Diamine Backbone

A foundational step is the synthesis of N-(3-aminopropyl)-1,3-propanediamine, which serves as the core structure for further functionalization.

A patented industrial method involves a two-step process:

Catalytic Reaction of Ammonia with Acrylonitrile:

Using a fixed-bed reactor with molecular sieves as catalysts, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This step achieves a vinyl cyanide conversion efficiency greater than 95%.Catalytic Hydrogenation of the Reaction Mixture:

Without isolating the intermediate, the reaction solution is directly subjected to catalytic hydrogenation using Raney nickel catalyst in the presence of a solvent and alkali (such as potassium hydroxide or sodium hydroxide). The hydrogenation occurs at 50–100 °C under 1.0–5.0 MPa hydrogen pressure for 2–15 hours, converting nitrile groups to amines and yielding N-(3-aminopropyl)-1,3-propanediamine with an overall yield exceeding 80%.

Key parameters of the hydrogenation step:

| Parameter | Range/Value |

|---|---|

| Catalyst | Raney nickel |

| Catalyst loading | 10–30% (mass percent of substrate) |

| Temperature | 50–100 °C |

| Pressure | 1.0–5.0 MPa hydrogen |

| Reaction time | 2–15 hours |

| Alkali additive | KOH, NaOH, Ca(OH)2, or ammonia (0–15% mass percent) |

This method is noted for its simplicity, low waste production, high selectivity, and industrial scalability.

Attachment of the (Z)-9-Octadecenyl Group

The oleyl (9-octadecenyl) group is introduced typically by nucleophilic substitution or amidation reactions involving oleyl derivatives and the diamine backbone.

Starting Materials:

Oleyl halides or oleyl epoxides are common electrophiles for reaction with the diamine.Reaction Conditions:

The reaction is carried out under controlled temperature to avoid isomerization of the double bond, often in the presence of a base or catalyst to promote substitution on the amine nitrogen.Purification and Characterization:

The product is purified by standard organic techniques such as distillation or chromatography. Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the presence of the (Z)-configuration and purity.

Example Synthesis Outline

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Acrylonitrile + NH3, molecular sieve catalyst, fixed-bed reactor | Formation of N-(2-cyanoethyl)-3-aminopropionitrile intermediate |

| 2 | Direct catalytic hydrogenation with Raney nickel, alkali, 50–100 °C, 1–5 MPa H2, 2–15 h | N-(3-aminopropyl)-1,3-propanediamine obtained |

| 3 | Reaction of diamine with oleyl halide/epoxide under mild base conditions | This compound formed |

Research Findings and Industrial Relevance

- The two-step hydrogenation method for the diamine backbone is industrially favored due to its high yield (>80%), minimal waste, and cost efficiency.

- The preservation of the (Z)-configuration in the oleyl group during attachment is critical for maintaining the compound’s functional properties, especially in applications requiring specific stereochemistry.

- The compound exhibits potential as a dispersing agent, emulsifier, and catalyst in polymer and urethane production, leveraging its diamine functionality and hydrophobic long chain.

Summary Table of Preparation Methods

Q & A

Q. Methodological Focus

- Structural Confirmation :

- Purity Assessment :

What environmental safety considerations apply to this compound in laboratory settings?

Advanced Question

- GHS Classification :

- Handling Protocols :

- Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal .

How does the oleyl chain influence the compound’s surfactant properties compared to laurylamine derivatives?

Advanced Question

- Structure-Activity :

- Oleyl (C18:1) : Enhances lipid solubility and membrane interaction due to unsaturated tail .

- Lauryl (C12) : Shorter chain reduces hydrophobic interactions, lowering antimicrobial efficacy .

- Experimental Validation : Compare critical micelle concentration (CMC) via tensiometry .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.